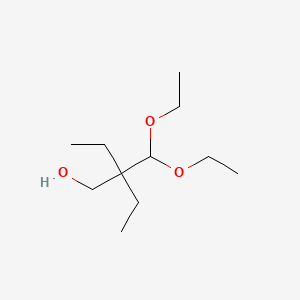
1-Butanol, 2-(diethoxymethyl)-2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2-(diethoxymethyl)-2-ethyl- is an organic compound belonging to the class of alcohols It is a derivative of butanol, characterized by the presence of a diethoxymethyl group and an ethyl group attached to the second carbon of the butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-(diethoxymethyl)-2-ethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-1-butanol with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethyl-1-butanol is replaced by the diethoxymethyl group from diethyl carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 2-(diethoxymethyl)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the diethoxymethyl group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanol derivatives.
Applications De Recherche Scientifique
1-Butanol, 2-(diethoxymethyl)-2-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Butanol, 2-(diethoxymethyl)-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its diethoxymethyl group can undergo hydrolysis to release ethanol and formaldehyde, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol: A primary alcohol with a simpler structure.
2-Methyl-1-butanol: A structural isomer with a methyl group attached to the second carbon.
2-Butanol: A secondary alcohol with different reactivity.
Uniqueness
1-Butanol, 2-(diethoxymethyl)-2-ethyl- is unique due to its diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other butanol derivatives. This structural feature allows for specific applications and reactions that are not possible with simpler alcohols.
Propriétés
Numéro CAS |
64037-39-4 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-2-ethylbutan-1-ol |
InChI |
InChI=1S/C11H24O3/c1-5-11(6-2,9-12)10(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3 |
Clé InChI |
GDEOUXOJGKXLRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


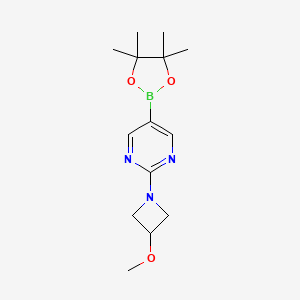
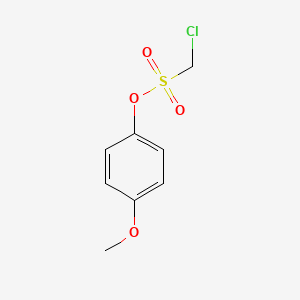
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
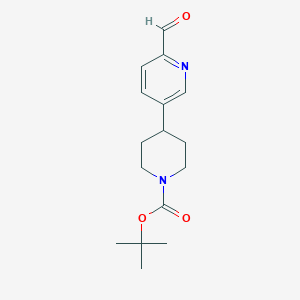
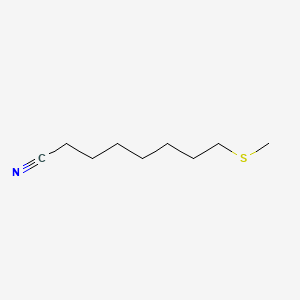
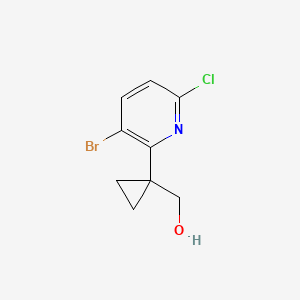

![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
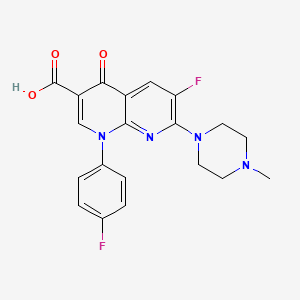
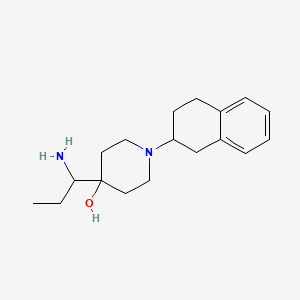
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
